

Lafadofensine: A Technical Overview of a Novel Triple Reuptake Inhibitor

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Compound of Interest

Compound Name: Lafadofensine

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Abstract

Lafadofensine, also known as (3S)-N,N-bis(4-fluorophenyl)pyrrolidin-3-amine, is an investigational compound classified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).^{[1][2]} By simultaneously blocking the reuptake of these three key neurotransmitters, **Lafadofensine** represents a potential therapeutic agent for mood disorders and other neurological conditions. This technical guide provides a comprehensive overview of its chemical structure, expected pharmacological properties, and the standard experimental methodologies used to characterize such compounds. While specific proprietary data on **Lafadofensine**'s binding affinities, in vitro potency, and pharmacokinetic profile are not publicly available, this document serves as a foundational resource for researchers in the field.

Chemical Structure and Properties

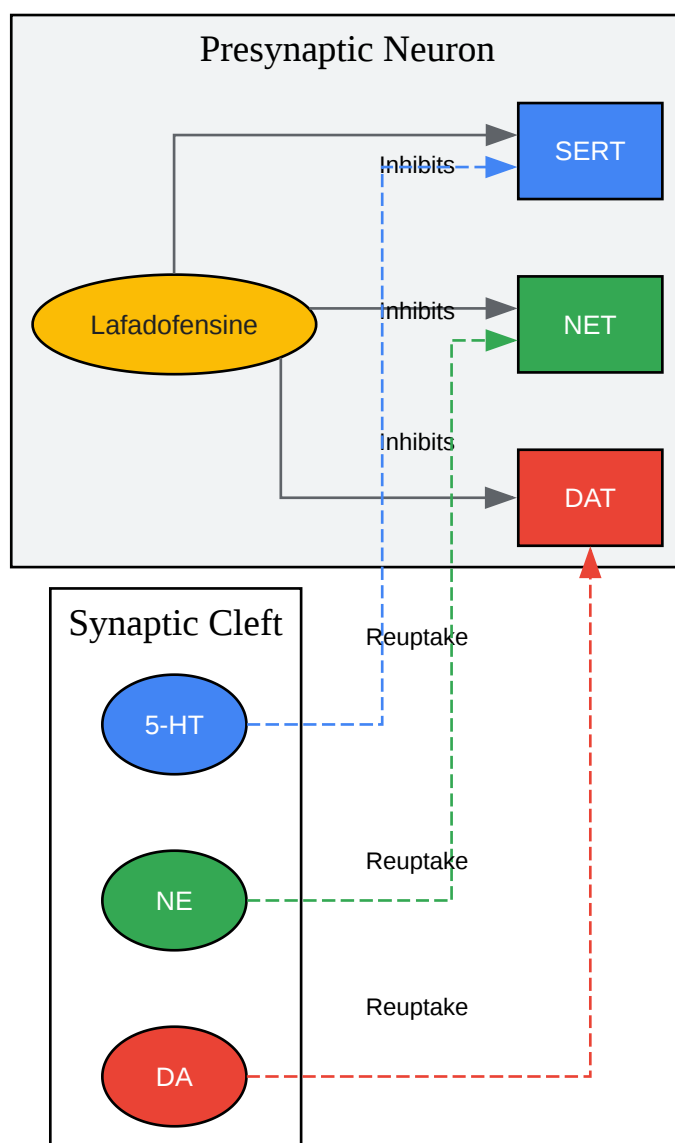
Lafadofensine is a chiral small molecule with a pyrrolidine core. Its chemical identity is well-defined, providing a basis for its synthesis and analytical characterization.

Table 1: Chemical and Physical Properties of **Lafadofensine**

Property	Value	Reference
IUPAC Name	(3S)-N,N-bis(4-fluorophenyl)pyrrolidin-3-amine	[1][2]
Molecular Formula	C ₁₆ H ₁₆ F ₂ N ₂	[1]
Molecular Weight	274.31 g/mol	[1]
SMILES String	<chem>C1CNC[C@H]1N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F</chem>	[1]
CAS Number	914989-90-5	[1]

Mechanism of Action: Serotonin-Norepinephrine-Dopamine Reuptake Inhibition

Lafadofensine is described as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[2] This class of compounds exerts its pharmacological effects by binding to the respective monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). By inhibiting these transporters, **Lafadofensine** is expected to increase the extracellular concentrations of serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby enhancing neurotransmission.



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Figure 1: Proposed Mechanism of Action of **Lafadofensine** as an SNDRI.

Pharmacological Profile (Hypothetical)

The precise quantitative pharmacological profile of **Lafadofensine** is not publicly available. However, for a compound in this class, the following parameters would be determined to characterize its potency and selectivity.

Table 2: Hypothetical Pharmacological Data for **Lafadofensine**

Parameter	Dopamine Transporter (DAT)	Serotonin Transporter (SERT)	Norepinephrine Transporter (NET)
Binding Affinity (K_i , nM)	Data not available	Data not available	Data not available
Uptake Inhibition (IC_{50} , nM)	Data not available	Data not available	Data not available

- Binding Affinity (K_i): This value represents the concentration of the drug required to occupy 50% of the transporters at equilibrium. A lower K_i value indicates a higher binding affinity.
- Uptake Inhibition (IC_{50}): This value indicates the concentration of the drug that inhibits 50% of the neurotransmitter reuptake activity of the transporter.

Experimental Protocols

The characterization of a novel SNDRI like **Lafadofensine** involves a series of in vitro assays to determine its binding affinity and functional inhibition of the monoamine transporters. The following are detailed, generalized protocols for such experiments.

Radioligand Binding Assay for Monoamine Transporters

This assay is used to determine the binding affinity (K_i) of a test compound for a specific transporter.

Objective: To measure the displacement of a known radiolabeled ligand from the transporter by the test compound.

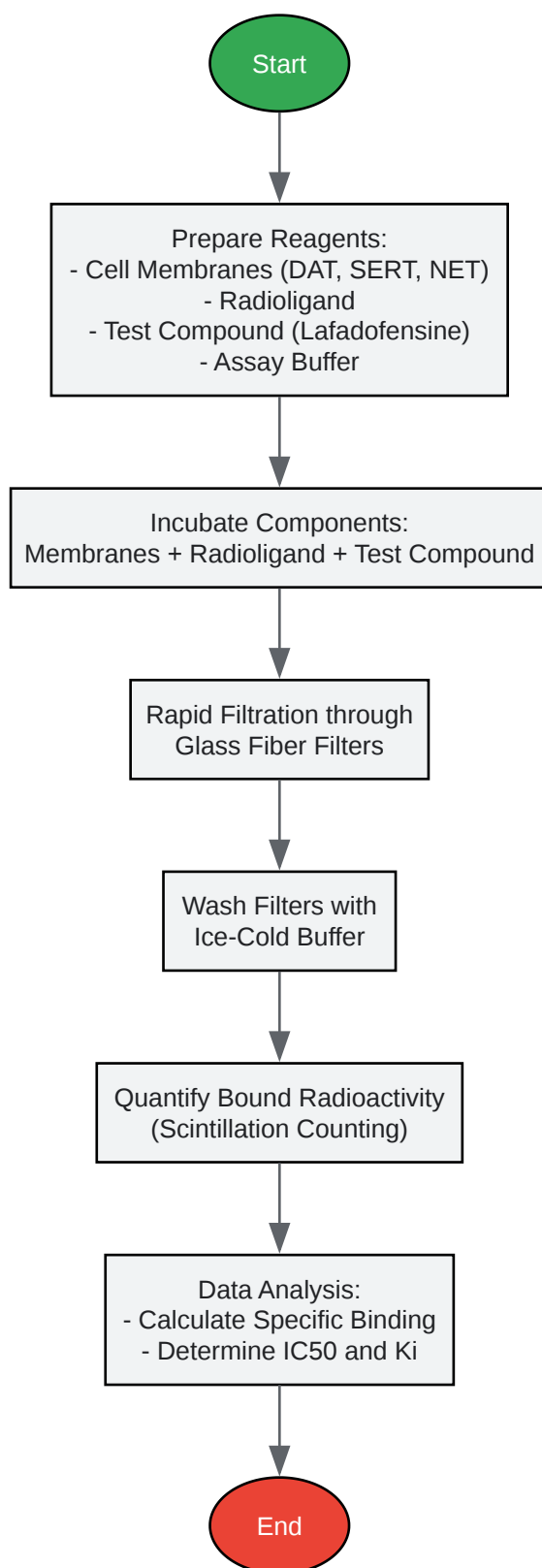
Materials:

- Cell membranes prepared from cell lines stably expressing the human dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporter.
- Radioligand specific for each transporter (e.g., [3H]WIN 35,428 for DAT, [3H]Citalopram for SERT, [3H]Nisoxetine for NET).
- Test compound (**Lafadofensine**) at various concentrations.

- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
- Non-specific binding control (a high concentration of a known non-labeled ligand).
- Glass fiber filters.
- Scintillation counter.

Methodology:

- Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or control in the assay buffer.
- Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve. The IC_{50} value is determined from this curve and then converted to a K_i value using the Cheng-Prusoff equation.



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Figure 2: Workflow for a Radioligand Binding Assay.

In Vitro Neurotransmitter Uptake Assay

This assay measures the functional inhibition of neurotransmitter reuptake by the test compound.

Objective: To determine the IC_{50} value of the test compound for the inhibition of radiolabeled neurotransmitter uptake into cells expressing the target transporter.

Materials:

- Cell line stably expressing the human DAT, SERT, or NET (e.g., HEK293 or CHO cells).
- Radiolabeled neurotransmitter (e.g., [3H]Dopamine, [3H]Serotonin, [3H]Norepinephrine).
- Test compound (**Lafadofensine**) at various concentrations.
- Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
- Non-specific uptake control (a known potent inhibitor of the respective transporter).
- Cell lysis buffer.
- Scintillation counter.

Methodology:

- Cell Plating: Plate the transporter-expressing cells in a 96-well plate and allow them to adhere overnight.
- Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or control for a short period (e.g., 10-20 minutes).
- Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate the uptake process.
- Incubation: Incubate for a short, defined time (e.g., 5-15 minutes) at a controlled temperature (e.g., 37°C).

- Uptake Termination: Rapidly aspirate the medium and wash the cells with ice-cold uptake buffer to stop the uptake.
- Cell Lysis: Lyse the cells with a lysis buffer.
- Quantification: Transfer the cell lysate to scintillation vials and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition of uptake for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC_{50} value.

Pharmacokinetics and Metabolism (Anticipated Profile)

Specific pharmacokinetic data for **Lafadofensine** are not available in the public domain. For a centrally-acting drug, the following pharmacokinetic properties would be critical for its development:

Table 3: Key Pharmacokinetic Parameters (General)

Parameter	Description
Bioavailability (F%)	The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Half-life ($t_{1/2}$)	The time required for the concentration of the drug in the body to be reduced by half.
Volume of Distribution (Vd)	The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Clearance (CL)	The rate at which a drug is removed from the body.
Metabolism	The process of chemical modification of the drug by the body, primarily by enzymes in the liver.
Blood-Brain Barrier Permeability	The ability of the drug to cross from the systemic circulation into the central nervous system.

Clinical Development Status

As of the latest available information, **Lafadofensine** has been investigated in early-stage clinical development, but it has not been approved for marketing for any indication. Further information from clinical trials would be necessary to establish its safety and efficacy profile in humans.

Conclusion

Lafadofensine is a promising investigational drug with a proposed mechanism of action as a serotonin-norepinephrine-dopamine reuptake inhibitor. Its well-defined chemical structure provides a solid foundation for its synthesis and further investigation. While specific quantitative data on its pharmacological and pharmacokinetic properties are not publicly available, the experimental protocols outlined in this guide provide a clear framework for the types of studies

required to fully characterize this and other novel SNDRIs. The potential therapeutic applications of **Lafadofensine** will ultimately be determined by the results of comprehensive preclinical and clinical studies.

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References

- 1. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Our Clinical Study Results: Medicines | Sanofi [sanofi.com]
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